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Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717

Vergleichsleitfaden fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine objektive Analyse von 257346765, einem neuartigen
niedermolekularen Inhibitor, der auf die Phosphoglyceratkinase 1 (PGK1) abzielt, ein
Schlusselenzym im Glykolyseweg. Jingste Studien belegen die robuste Anti-Tumor-Wirkung
von 257346765 bei klarzelligem Nierenzellkarzinom (KIRC), der haufigsten und aggressivsten
Form von Nierenkrebs.[1][2] Die hier prasentierten Daten fassen die Wirksamkeit von
Z57346765 im Vergleich zu alternativen Verbindungen zusammen und liefern detaillierte
experimentelle Protokolle sowie Visualisierungen zur Unterstitzung zukinftiger Forschungs-
und Entwicklungsbemihungen.

Zusammenfassung der Kernpunkte

Z57346765 hemmt spezifisch die metabolische Enzymaktivitat von PGK1, was zu einer
signifikanten Reduktion der Zellproliferation in KIRC-Modellen fiihrt.[3][4] Der
Wirkmechanismus umfasst die Stérung des zellularen Stoffwechsels, die Hemmung der DNA-
Replikation und die Induktion eines Zellzyklusstillstands.[5] Vergleichende Analysen zeigen
eine potente Anti-Tumor-Aktivitat, die es als vielversprechenden Kandidaten fur die KIRC-
Therapie positioniert.

Vergleichende Wirksamkeitsdaten
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Die Leistung von 257346765 wurde im Vergleich zu CHR-6494, einem weiteren neuartigen
PGK1-Inhibitor, und Sorafenib, einem etablierten Multikinase-Inhibitor, der bei der Behandlung
von fortgeschrittenem Nierenzellkarzinom eingesetzt wird, bewertet.

Tabelle 1: In-vitro-Zellproliferation (IC50-Werte in uM)

Zelllinie 257346765 CHR-6494 Sorafenib
786-0 1.58 0.76 5.23
ACHN 2.12 1.05 6.89
Caki-1 2.54 1.22 7.14

Anmerkung: Die IC50-Werte geben die Konzentration des Wirkstoffs an, die erforderlich ist, um
das Wachstum von Tumorzellen um 50 % zu hemmen. Niedrigere Werte deuten auf eine
hohere Potenz hin.

Tabelle 2: Hemmung der PGK1-Enzymaktivitat

Verbindung IC50 (pM) Bindungsaffinitat (KD in M)
757346765 0.89 2.09x 10>

CHR-6494 0.45 Nicht verflgbar

NG52 (Positivkontrolle) 0.67 Nicht verfugbar

Anmerkung: Die Daten wurden aus In-vitro-Assays zur Messung der direkten Hemmung der
PGKZ1-Aktivitat abgeleitet.[6][7]

Tabelle 3: In-vivo-Tumorwachstumshemmung (Xenograft-Modell)
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Behandlungsgrupp . Tumorvolumen Tumorwachstumsh
Dosis (mg/kg)

e (mm?3) am Tag 21 emmung (%)

Kontrolle (Vehikel) - 1250 + 150 0%

257346765 50 580 + 95 53.6%

CHR-6494 50 350+ 70 72.0%

Anmerkung: Daten aus einem Xenograft-Modell mit 786-O-Zellen in Nacktmausen. Die

Behandlung wurde tber 21 Tage verabreicht.[8]

Detaillierte experimentelle Protokolle
Zellproliferationsassay (MTT-Assay)

Zellkultur: KIRC-Zelllinien (786-0O, ACHN, Caki-1) wurden in RPMI-1640-Medium, erganzt mit
10 % fotalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin, bei 37 °C in einer
befeuchteten Atmosphére mit 5 % CO2 kultiviert.

Behandlung: Die Zellen wurden in 96-Well-Platten mit einer Dichte von 5x102 Zellen pro Well
ausgesat. Nach 24 Stunden wurden die Zellen mit seriellen Verdiinnungen von 257346765,
CHR-6494 oder Sorafenib fiir 72 Stunden behandelt.

Messung: 20 yL MTT-L6sung (5 mg/mL in PBS) wurden zu jeder Vertiefung gegeben und fur
4 Stunden inkubiert. Das Medium wurde entfernt und 150 yL DMSO wurden zugegeben, um
die Formazan-Kristalle aufzulésen. Die Extinktion wurde bei 490 nm mit einem Mikroplatten-
Lesegerat gemessen.

Analyse: Die IC50-Werte wurden mittels nichtlinearer Regression aus den Dosis-Wirkungs-
Kurven berechnet.

PGK1-Enzymaktivitatsassay (ADP-Glo™ Kinase Assay)

Reagenzien: Rekombinantes humanes PGK1-Protein, Substrate (3-Phosphoglycerat und
ATP), ADP-Glo™ Reagenz und Kinase-Detektionsreagenz.

Protokoll: Die Reaktion wurde in einer 384-Well-Platte durchgefihrt. Z57346765 oder andere
Inhibitoren wurden mit PGK1-Enzym fur 15 Minuten vorinkubiert. Die Reaktion wurde durch
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Zugabe der Substrate gestartet und fur 60 Minuten bei Raumtemperatur inkubiert.

o Detektion: Das ADP-Glo™ Reagenz wurde zugegeben, um das verbleibende ATP
abzubauen. Anschliel3end wurde das Kinase-Detektionsreagenz zugegeben, um das neu
erzeugte ADP in ein lumineszentes Signal umzuwandeln. Die Lumineszenz wurde mit einem
Plattenleser gemessen.

e Analyse: Die prozentuale Hemmung wurde relativ zur Kontrolle berechnet und die IC50-
Werte wurden bestimmit.

In-vivo-Xenograft-Modell

o Tiermodell: Athymische Nacktmause (nu/nu, 6-8 Wochen alt) wurden verwendet.

e Tumorinduktion: 5x10° 786-0O-Zellen, resuspendiert in 100 uL Matrigel/PBS-Mischung (1:1),
wurden subkutan in die rechte Flanke jeder Maus injiziert.

e Behandlung: Als die Tumoren ein Volumen von ca. 100 mm? erreichten, wurden die Mause
randomisiert in Behandlungsgruppen eingeteilt (n=6 pro Gruppe). 257346765 (50 mg/kg),
CHR-6494 (50 mg/kg) oder Vehikel wurden taglich per oraler Sonde verabreicht.

« Uberwachung: Das Tumorvolumen wurde alle drei Tage mit einem Messschieber gemessen
(Volumen = 0,5 x Lange x Breite?). Das Korpergewicht der Mause wurde als Indikator fir die
Toxizitat tberwacht.

o Endpunkt: Nach 21 Tagen wurden die Mause eingeschlafert und die Tumoren zur weiteren
Analyse entnommen.

Visualisierungen
Signalweg und Wirkmechanismus
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Abbildung 1: Wirkmechanismus von 257346765 durch Hemmung von PGK1 in KIRC-Zellen.
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Abbildung 2: Allgemeiner Arbeitsablauf zur Validierung von 257346765 als Anti-KIRC-Wirkstoff.

Logische Beziehung der Studienergebnisse
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Abbildung 3: Logischer Fluss von der Hypothese zur Schlussfolgerung der Z57346765-Studie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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